4-methoxy-6-oxo-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide
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Description
4-methoxy-6-oxo-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-6-oxo-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-6-oxo-1-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biginelli Reaction and Heterocycle Synthesis
The Biginelli reaction is a powerful tool for synthesizing highly functionalized heterocycles. It involves an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). LaSOM® 293 was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route. This compound represents a class of 3,4-dihydropyrimidinones (DHPMs) , which have structural diversity and are investigated for their pharmacological effects, including potential anticancer properties .
Antimicrobial Activity
LaSOM® 293 exhibits significant antibacterial activity against both Gram-positive and Gram-negative species. The compound’s antimicrobial properties make it a promising candidate for drug development in the fight against infectious diseases .
Kinesin-5 Inhibition and Cell Cycle Arrest
Monastrol, a DHPM similar to LaSOM® 293, acts as a kinesin-5 inhibitor . Kinesin-5 is involved in the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways, ultimately inducing cellular apoptosis .
Cancer Research and Apoptosis
LaSOM® 293’s potential anticancer effects warrant further investigation. Researchers study its impact on cancer cell lines, including MCF-7 tumor cells . Techniques such as flow cytometry help assess apoptosis induction, providing insights into its mechanism of action .
Materials Science and Organic Electronics
Organic semiconductors play a crucial role in organic electronics. LaSOM® 293’s π-conjugated system makes it interesting for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its electronic properties and solubility can be tailored for specific device requirements.
properties
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-31-21-14-22(29)27(18-10-6-3-7-11-18)15-19(21)23(30)26-20(16-28-24-12-13-25-28)17-8-4-2-5-9-17/h2-15,20H,16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHWKBXJBFXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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